Cas no 935456-31-8 (1H-Indol-1-amine, 4-chloro-2,3-dihydro-)

1H-Indol-1-amine, 4-chloro-2,3-dihydro- structure
935456-31-8 structure
Product Name:1H-Indol-1-amine, 4-chloro-2,3-dihydro-
CAS No:935456-31-8
MF:C8H9ClN2
MW:168.623460531235
MDL:MFCD28671630
CID:4720492
Update Time:2025-10-20

1H-Indol-1-amine, 4-chloro-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-1-amine, 4-chloro-2,3-dihydro-
    • MDL: MFCD28671630
    • Inchi: 1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2
    • InChI Key: IPXSTUAVYOBPIM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1CCN2N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Topological Polar Surface Area: 29.3

1H-Indol-1-amine, 4-chloro-2,3-dihydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D619506-1g
1H-Indol-1-amine, 4-chloro-2,3-dihydro-
935456-31-8 95%
1g
$785 2024-08-03
eNovation Chemicals LLC
D619506-1g
1H-Indol-1-amine, 4-chloro-2,3-dihydro-
935456-31-8 95%
1g
$785 2025-02-22
eNovation Chemicals LLC
D619506-1g
1H-Indol-1-amine, 4-chloro-2,3-dihydro-
935456-31-8 95%
1g
$785 2025-02-27

Additional information on 1H-Indol-1-amine, 4-chloro-2,3-dihydro-

Comprehensive Overview of 1H-Indol-1-amine, 4-chloro-2,3-dihydro- (CAS No. 935456-31-8): Properties, Applications, and Industry Insights

The compound 1H-Indol-1-amine, 4-chloro-2,3-dihydro- (CAS No. 935456-31-8) is a specialized heterocyclic amine with a unique molecular structure that has garnered significant attention in pharmaceutical and agrochemical research. As a derivative of indole, this compound features a chloro substitution at the 4-position and a partially saturated 2,3-dihydro ring system, which contribute to its distinct chemical reactivity and potential biological activity. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, especially in the development of novel drug candidates and crop protection agents.

In recent years, the demand for high-purity specialty chemicals like 1H-Indol-1-amine, 4-chloro-2,3-dihydro- has surged, driven by advancements in precision medicine and sustainable agriculture. This compound's structural versatility allows it to serve as a key intermediate in medicinal chemistry, where it may contribute to the development of targeted therapies for neurological disorders or inflammatory conditions. Its chlorinated indole core also makes it relevant to agrochemical innovation, particularly in designing next-generation pesticides with improved selectivity and environmental profiles.

The synthesis of CAS No. 935456-31-8 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure optimal yield and purity. Modern green chemistry principles are increasingly being applied to its production, addressing growing industry concerns about sustainable manufacturing practices. Analytical characterization of this compound requires advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry to verify its identity and assess purity levels critical for research applications.

From a commercial perspective, 1H-Indol-1-amine derivatives represent a growing segment in the fine chemicals market. Suppliers and manufacturers are responding to increased demand by optimizing scale-up processes while maintaining stringent quality control standards. The compound's patent landscape and regulatory status are important considerations for potential applications, with ongoing research exploring its utility across different sectors without compromising safety or compliance requirements.

Emerging trends in computational chemistry and AI-assisted drug discovery have created new opportunities for understanding and utilizing 4-chloro-2,3-dihydro-1H-indol-1-amine. Researchers are employing molecular docking studies and QSAR modeling to predict its interactions with biological targets, potentially accelerating the identification of valuable applications. These approaches align with current industry priorities of reducing development timelines and optimizing research efficiency in chemical innovation.

Storage and handling of 935456-31-8 require standard precautions for laboratory chemicals, with recommendations to maintain stability and prevent degradation. The compound's physicochemical properties, including solubility characteristics and thermal stability, are important factors determining its suitability for various research or production environments. Proper material safety data should always be consulted when working with this or any specialized chemical compound.

Future research directions for 1H-Indol-1-amine, 4-chloro-2,3-dihydro- may explore its potential in catalysis, material science, or as a precursor for fluorescent probes. The compound's unique structure offers numerous possibilities for chemical modification, making it a valuable asset in the toolkit of synthetic chemists. As the chemical industry continues to emphasize innovation and sustainability, compounds like this will likely play increasingly important roles in developing solutions for global challenges in healthcare and agriculture.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm